6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Overview
Description
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a specialized biochemical compound used primarily in scientific research. It is known for its unique structure, which includes an azido group and an isopropylidene-protected sugar moiety. This compound is often utilized in the synthesis of other complex molecules and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a suitable sugar precursor using isopropylideneThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide for substitution reactions.
Reducing Agents: Like hydrogen gas and palladium catalysts for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions
Major Products Formed
The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-gluco-2-hexulofuranose
- 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-manno-2-hexulofuranose
Uniqueness
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is unique due to its specific stereochemistry and the presence of the azido group, which makes it particularly useful in click chemistry and other synthetic applications. Its structure allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(3aS,6R,6aS)-6-(azidomethyl)-2,2,4-trimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-8(2)15-6-5(4-11-12-10)14-9(3,13)7(6)16-8/h5-7,13H,4H2,1-3H3/t5-,6+,7+,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMTWRNHTCDZNL-VWQWZFRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(C)O)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC([C@H]2O1)(C)O)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467734 | |
Record name | 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122194-05-2 | |
Record name | 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.